molecular formula C20H20N4O2S B2488517 (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034400-56-9

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2488517
CAS No.: 2034400-56-9
M. Wt: 380.47
InChI Key: RCFKQDKQSMUXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound’s primary targets appear to be Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound interacts with its targets in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, which can affect cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have identified potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-21-10-9-18(22-14)26-16-8-5-11-24(12-16)20(25)17-13-27-19(23-17)15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKQDKQSMUXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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